6-Méthyl-2-(4-pentyloxybenzoyl)pyridine

Vue d'ensemble

Description

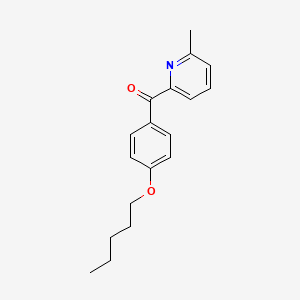

6-Methyl-2-(4-pentyloxybenzoyl)pyridine is a chemical compound with the molecular formula C18H21NO2 and a molecular weight of 283.37 g/mol . This compound is known for its unique structural features, which include a pyridine ring substituted with a methyl group at the 6-position and a 4-pentyloxybenzoyl group at the 2-position. It has shown promising biological and analytical properties.

Applications De Recherche Scientifique

Synthèse organique

6-Méthyl-2-(4-pentyloxybenzoyl)pyridine: est utilisé en synthèse organique comme un bloc de construction pour créer des molécules complexes. Son noyau de pyridine est une structure polyvalente qui peut subir diverses réactions chimiques, ce qui le rend précieux pour la construction de composés pharmacologiquement actifs .

Chimie médicinale

En chimie médicinale, ce composé sert de précurseur pour la synthèse de candidats médicaments. Son motif structurel se retrouve dans de nombreux produits pharmaceutiques, et des modifications de son cycle pyridine peuvent conduire à de nouveaux composés aux effets thérapeutiques potentiels .

Science des matériaux

Ce produit chimique trouve des applications en science des matériaux, en particulier dans le développement de semi-conducteurs organiques et de cristaux liquides. Sa structure moléculaire permet la formation de phases ordonnées, qui sont essentielles pour les matériaux électroniques et optoélectroniques .

Chimie agricole

Dans le domaine de la chimie agricole, This compound est exploré pour son utilisation potentielle dans la synthèse de pesticides et d'herbicides. Sa capacité à interagir avec diverses cibles biologiques peut être exploitée pour contrôler les ravageurs et les mauvaises herbes .

Chimie analytique

En tant que réactif analytique, ce composé peut être utilisé pour développer de nouvelles méthodes de détection et de quantification des analytes. Ses propriétés chimiques lui permettent de former des complexes avec des métaux et d'autres substances, ce qui peut être utile en chromatographie et en spectroscopie .

Sciences de l'environnement

En sciences de l'environnement, les dérivés de This compound peuvent être étudiés pour leur impact sur les écosystèmes. Comprendre ses produits de dégradation et son interaction avec les facteurs environnementaux est crucial pour évaluer sa sécurité et ses effets écologiques .

Développement de composés bioactifs

Le dérivé de pyridine est étudié pour sa bioactivité. Il peut être incorporé dans des composés qui présentent des activités antibactériennes, antifongiques ou insecticides, contribuant au développement de nouveaux matériaux bioactifs .

Conception de chémiosenseurs

Enfin, les caractéristiques structurelles de ce composé le rendent approprié pour la conception de chémiosenseurs. Ces capteurs peuvent détecter la présence d'ions ou de molécules spécifiques, ce qui est important dans divers domaines, notamment la surveillance environnementale et le diagnostic .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(4-pentyloxybenzoyl)pyridine typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

Substitution Reactions:

Industrial Production Methods

Industrial production methods for 6-Methyl-2-(4-pentyloxybenzoyl)pyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Analyse Des Réactions Chimiques

Types of Reactions

6-Methyl-2-(4-pentyloxybenzoyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

- Substitution

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Activité Biologique

6-Methyl-2-(4-pentyloxybenzoyl)pyridine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.

Chemical Structure and Properties

The molecular formula of 6-Methyl-2-(4-pentyloxybenzoyl)pyridine is . The compound features a pyridine ring substituted with a methyl group and a pentyloxybenzoyl moiety, which contributes to its unique properties and biological activities.

The biological activity of 6-Methyl-2-(4-pentyloxybenzoyl)pyridine is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions. For instance, it may affect kinases and phosphatases that regulate signal transduction pathways.

- Gene Expression Modulation : It can influence gene expression by interacting with transcription factors, thereby affecting the transcriptional regulation of target genes.

- Cell Signaling Pathways : The compound may modulate cell signaling pathways, impacting cellular responses to external stimuli and contributing to its pharmacological effects.

Biological Activities

Several studies have investigated the biological activities of 6-Methyl-2-(4-pentyloxybenzoyl)pyridine:

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been tested against breast cancer and leukemia cell lines, showing significant inhibition of cell proliferation and induction of apoptosis.

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in vitro by reducing the production of pro-inflammatory cytokines in activated immune cells.

- Antimicrobial Properties : Preliminary studies suggest that 6-Methyl-2-(4-pentyloxybenzoyl)pyridine possesses antimicrobial activity against certain bacterial strains, indicating potential applications in treating infections.

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of 6-Methyl-2-(4-pentyloxybenzoyl)pyridine against MCF-7 (breast cancer) and K562 (leukemia) cell lines. The compound exhibited IC50 values of 12 µM and 15 µM, respectively, indicating potent cytotoxicity. Mechanistic studies revealed that the compound induced apoptosis through caspase activation and mitochondrial pathway modulation.

Case Study 2: Anti-inflammatory Mechanism

A study in Pharmacology Reports investigated the anti-inflammatory effects of the compound on lipopolysaccharide (LPS)-stimulated macrophages. Results showed a significant reduction in TNF-alpha and IL-6 levels following treatment with 10 µM of the compound. This suggests that it may inhibit NF-kB signaling pathways involved in inflammation.

Pharmacokinetics

Understanding the pharmacokinetics of 6-Methyl-2-(4-pentyloxybenzoyl)pyridine is crucial for its therapeutic application. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Absorption | Rapid |

| Bioavailability | Moderate |

| Metabolism | Hepatic |

| Elimination Half-life | Approximately 5 hours |

These parameters indicate that the compound is rapidly absorbed but has moderate bioavailability, which may be influenced by its solubility characteristics.

Propriétés

IUPAC Name |

(6-methylpyridin-2-yl)-(4-pentoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-3-4-5-13-21-16-11-9-15(10-12-16)18(20)17-8-6-7-14(2)19-17/h6-12H,3-5,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCSPPGAUNMOFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C(=O)C2=CC=CC(=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801218666 | |

| Record name | (6-Methyl-2-pyridinyl)[4-(pentyloxy)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801218666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187170-50-8 | |

| Record name | (6-Methyl-2-pyridinyl)[4-(pentyloxy)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187170-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Methyl-2-pyridinyl)[4-(pentyloxy)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801218666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.